molecular formula C23H17ClFN3OS B11210884 3-amino-4-(4-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11210884
M. Wt: 437.9 g/mol
InChI Key: XWMKJAJCWZNSLD-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the imidazopyridine family, which plays a crucial role in medicinal chemistry and material science due to its unique structural features . Its chemical formula is C18H10FN3S2 , and its CAS number is 82127-23-9 . Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common approach is the condensation of appropriate precursors, followed by cyclization to form the fused bicyclic structure. Specific reaction conditions may vary, but the overall strategy aims to construct the thieno[3,2-e]pyridine core.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for early discovery purposes. Buyers should verify product identity and purity due to limited analytical data provided by suppliers .

Chemical Reactions Analysis

Reaction Types::

    Cyclization: Formation of the thieno[3,2-e]pyridine ring system.

    Substitution: Introduction of functional groups (e.g., fluorine, chlorine) at specific positions.

    Reduction/Oxidation: Modifying the amine or carbonyl groups.

Common Reagents and Conditions::

    Cyclization: Acidic conditions, high temperature.

    Substitution: Appropriate halogenating agents.

    Reduction/Oxidation: Standard reagents (e.g., reducing agents like LiAlH4 or oxidizing agents like KMnO4).

Major Products:: The main product is the target compound itself, with variations based on substitution patterns.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex heterocyclic compounds.

    Ligands: Potential ligands for coordination chemistry.

Biology and Medicine::

    Drug Discovery: Scaffold for designing novel drugs.

    Biological Activity: Investigated for potential pharmacological effects (e.g., anti-inflammatory, anticancer).

Industry::

    Materials Science: Incorporation into polymers, liquid crystals, or organic semiconductors.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

While this compound is unique due to its fused bicyclic structure, similar imidazopyridines include:

    Imidazo[1,2-a]pyridines: Share the same core scaffold.

    Other Heterocycles: Pyridines, pyrimidines, and related compounds.

Properties

Molecular Formula

C23H17ClFN3OS

Molecular Weight

437.9 g/mol

IUPAC Name

6-amino-8-(4-chlorophenyl)-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C23H17ClFN3OS/c24-13-6-4-12(5-7-13)18-16-2-1-3-17(16)28-23-19(18)20(26)21(30-23)22(29)27-15-10-8-14(25)9-11-15/h4-11H,1-3,26H2,(H,27,29)

InChI Key

XWMKJAJCWZNSLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=C(C=C5)F)N

Origin of Product

United States

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